

Optimal N3PT Concentration for In Vitro Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: N3PT

Cat. No.: B10762228

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Introduction

N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] By targeting TKT, **N3PT** disrupts the production of ribose-5-phosphate, a vital precursor for nucleotide synthesis, and NADPH, a key molecule for maintaining cellular redox homeostasis. This mechanism makes **N3PT** a compound of interest for cancer research, as tumor cells often exhibit increased reliance on the PPP to support rapid proliferation and combat oxidative stress. These application notes provide a comprehensive guide to determining and utilizing the optimal **N3PT** concentration for in vitro experiments.

Data Presentation: Efficacy of N3PT

The effective concentration of **N3PT** can vary depending on the experimental system, including the cell line and the specific biological endpoint being measured. The following table summarizes the available quantitative data on **N3PT**'s inhibitory activity.

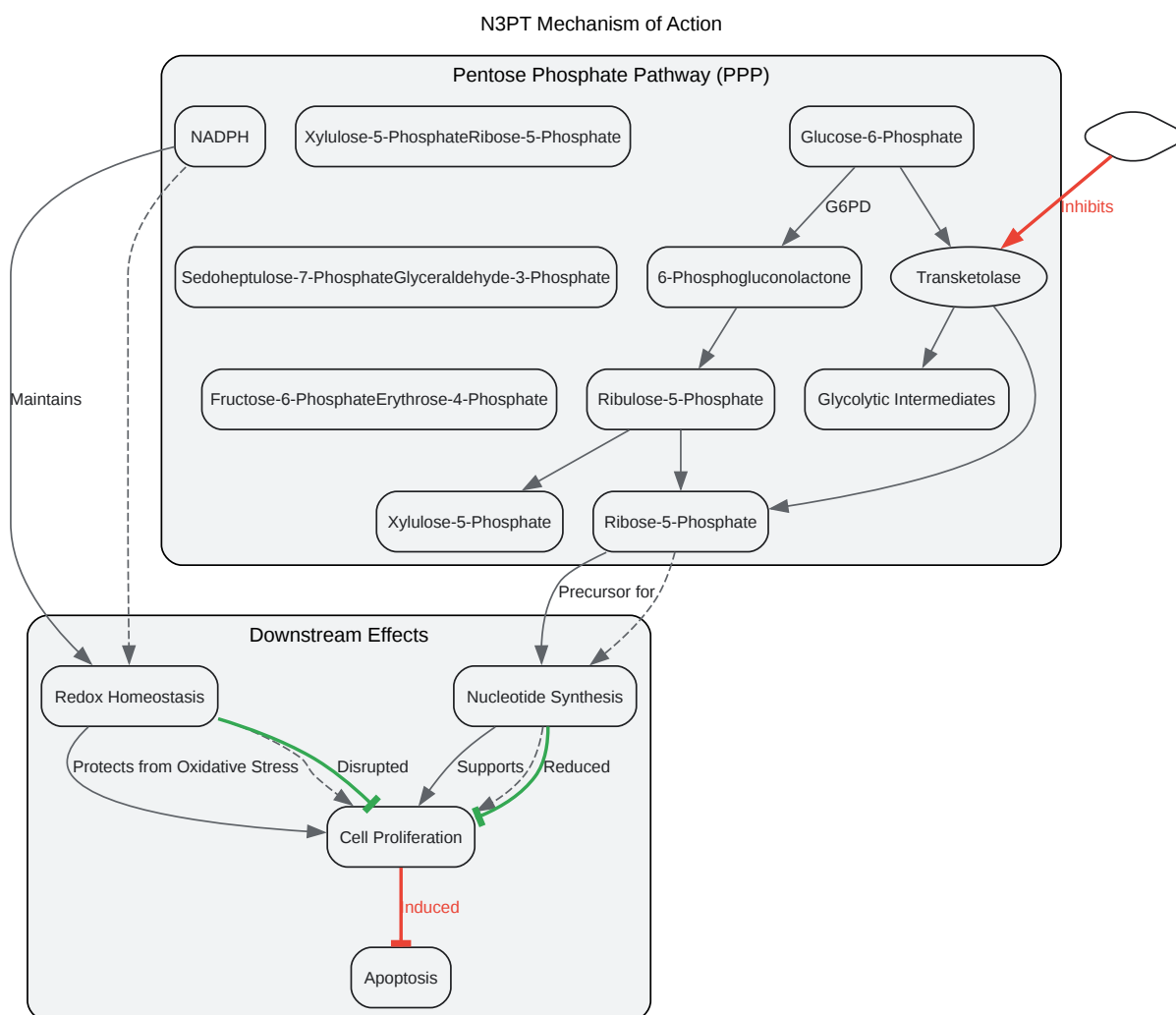
Target/Assay	System/Cell Line	Effective Concentration	Notes
Apo-Transketolase (Apo-TK)	Enzyme Assay	IC50: 22 nM	Inhibition of the purified enzyme without its cofactor.[1]
Cellular Transketolase	Cell-based Assay	EC50: 26 nM	Inhibition of transketolase activity within a cellular context.[1]
Cell Proliferation	HCT116 (Colon Carcinoma)	Concentration-dependent decrease	Specific IC50 for cell proliferation is not yet published.
Cell Proliferation	Ls174T (Colon Adenocarcinoma)	Concentration-dependent decrease	Specific IC50 for cell proliferation is not yet published.
Plasmodium falciparum Proliferation	In vitro culture	Sub-micromolar IC50	Reported to be 10-fold more potent than oxythiamine.

Note on In Vitro vs. In Vivo Concentrations: It is common for in vitro experiments to require higher concentrations of a compound to elicit a cellular response compared to the plasma concentrations (Cmax) that are effective in vivo.[3][4] While the in vivo Cmax for **N3PT** is not publicly available, a study in HCT-116 tumor-bearing nude mice used a dosage of 100 mg/kg. [2] Researchers should consider this when designing in vitro concentration ranges.

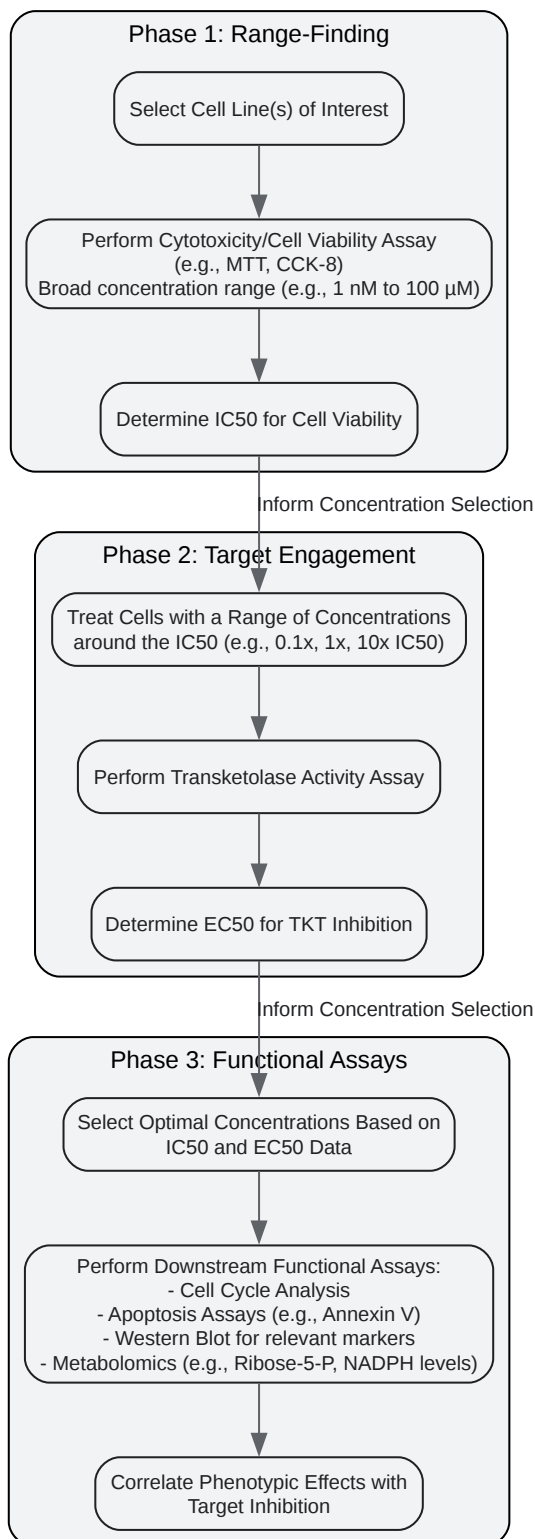
Signaling Pathways and Experimental Workflows

N3PT Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

N3PT exerts its effects by inhibiting transketolase, a key enzyme in the pentose phosphate pathway. This inhibition has significant downstream consequences for cancer cells, which are often highly dependent on this pathway for survival and proliferation.



Workflow for Optimal N3PT Concentration

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